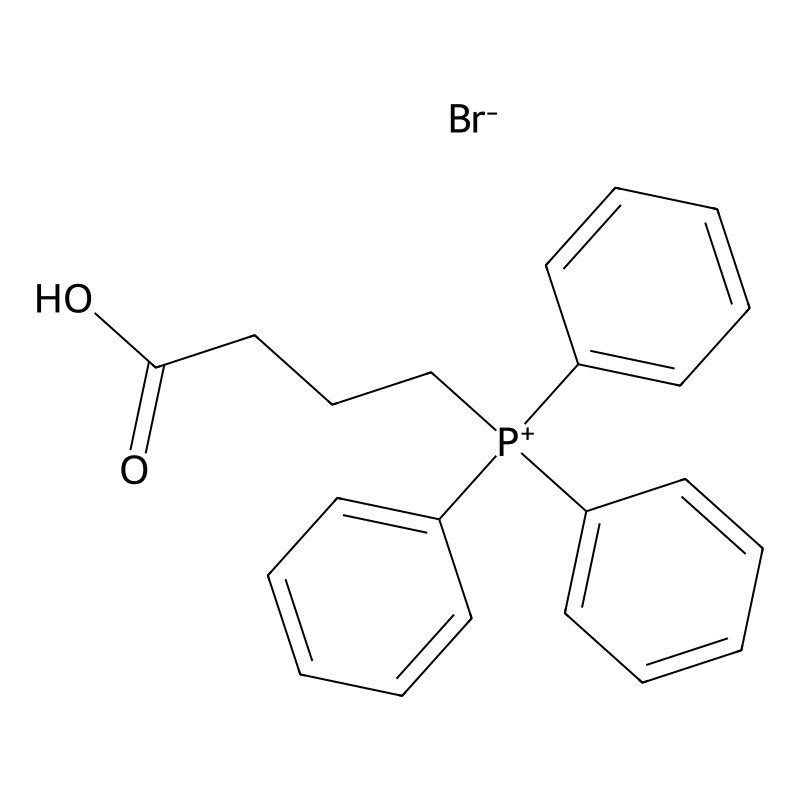

(3-Carboxypropyl)triphenylphosphonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

(3-Carboxypropyl)triphenylphosphonium bromide is a quaternary ammonium salt characterized by its triphenylphosphonium cation and a carboxypropyl group. Its molecular formula is C22H22BrO2P, and it has a molecular weight of 429.29 g/mol. The compound is recognized for its unique properties that make it valuable in various chemical and biological applications. It is primarily utilized in synthetic organic chemistry as a reagent for the preparation of biologically active compounds, particularly those targeting histone deacetylases.

Synthesis of Bioactive Compounds

(3-Carboxypropyl)triphenylphosphonium bromide serves as a precursor for synthesizing various bioactive compounds with diverse therapeutic potential. Some examples include:

- Histone Deacetylase (HDAC) Inhibitors: These molecules target enzymes involved in gene regulation and have shown promise in treating cancer. Studies have utilized (3-Carboxypropyl)triphenylphosphonium bromide to synthesize piperamide analogs that act as HDAC inhibitors, exhibiting antitumor activity. Source: Sigma-Aldrich:

- Antimalarial Agents: Research explores the development of novel antimalarial drugs. (3-Carboxypropyl)triphenylphosphonium bromide plays a role in synthesizing boron-containing benzoxaboroles, exhibiting antimalarial activity. Source: Sigma-Aldrich:

- Antimycobacterial Agents: These target Mycobacterium tuberculosis, the bacteria causing tuberculosis. Studies investigate the synthesis of methyl alkenyl quinolones using (3-Carboxypropyl)triphenylphosphonium bromide, demonstrating antimycobacterial activity. Source: Sigma-Aldrich:

Organic Synthesis

(3-Carboxypropyl)triphenylphosphonium bromide finds use in various organic synthesis reactions due to its ability to participate in different transformations. One notable example is its role in the synthesis of Solandelactone E, a naturally occurring compound with potential biological activities. The synthesis involves a multi-step process, including Sharpless epoxidation, Taber cyclopropanation, chemoselective reductions, and lithiation-borylation-allylation sequences, where (3-Carboxypropyl)triphenylphosphonium bromide plays a crucial role. Source: Sigma-Aldrich:

Other Potential Applications

Research is ongoing to explore the potential of (3-Carboxypropyl)triphenylphosphonium bromide in other scientific areas, including:

- Development of antifungal agents: Studies investigate the synthesis of organotin compounds with antifungal activity, using (3-Carboxypropyl)triphenylphosphonium bromide as a starting material. Source: Sigma-Aldrich:

- Drug delivery: The lipophilic and positively charged nature of (3-Carboxypropyl)triphenylphosphonium bromide makes it a potential candidate for drug delivery applications, although further research is needed.

- Formation of Piperamide Analogs: It acts as a precursor in synthesizing piperamide analogs, which are known to inhibit histone deacetylases, thereby demonstrating potential antitumor activity .

- Olefination Reactions: The compound can be involved in carbon-carbon bond formation through olefination processes, making it useful in constructing complex organic molecules .

- Reactivity with Nucleophiles: The carboxypropyl group can undergo nucleophilic substitutions, allowing for further functionalization of the compound in synthetic pathways.

(3-Carboxypropyl)triphenylphosphonium bromide has shown significant biological activity, particularly as an inhibitor of histone deacetylases. This inhibition plays a crucial role in regulating gene expression and has implications in cancer treatment strategies. The compound's ability to influence cellular mechanisms positions it as a candidate for further pharmacological studies aimed at developing new therapeutic agents .

The synthesis of (3-Carboxypropyl)triphenylphosphonium bromide typically involves:

- Alkylation of Triphenylphosphine: The first step generally includes the alkylation of triphenylphosphine with 3-bromopropanoic acid or its derivatives to introduce the carboxypropyl group.

- Quaternization: The resulting phosphonium intermediate is then quaternized with bromide ions to yield the final product.

- Purification: The compound is purified through recrystallization or chromatography to obtain a high-purity product suitable for research applications.

The primary applications of (3-Carboxypropyl)triphenylphosphonium bromide include:

- Synthetic Chemistry: Used as a reagent in organic synthesis, particularly in the development of compounds with biological activity.

- Biochemical Research: Employed in proteomics and other biochemical assays due to its reactivity and ability to modify biomolecules.

- Pharmaceutical Development: Investigated for its potential role as an antitumor agent through histone deacetylase inhibition .

Studies on the interactions of (3-Carboxypropyl)triphenylphosphonium bromide with various biomolecules have highlighted its potential effects on cellular processes. Its interaction with histone deacetylases has been specifically noted, suggesting that it may alter gene expression profiles relevant to cancer biology. Further research is warranted to elucidate its complete interaction landscape and therapeutic potential.

Several compounds share structural or functional similarities with (3-Carboxypropyl)triphenylphosphonium bromide. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Triphenylphosphonium bromide | High | None | Lacks carboxypropyl group |

| 3-(Dimethylamino)propyltriphenylphosphonium bromide | Moderate | Antitumor activity | Contains dimethylamino group |

| Benzoyltriphenylphosphonium bromide | Moderate | Antimicrobial properties | Contains benzoyl instead of carboxypropyl |

| (2-Carboxyethyl)triphenylphosphonium bromide | High | Similar HDAC inhibition | Ethylene instead of propylene |

(3-Carboxypropyl)triphenylphosphonium bromide stands out due to its specific carboxypropyl substitution, which enhances its reactivity and biological profile compared to other triphenylphosphonium derivatives.

This compound's unique structure and properties make it an important subject for ongoing research in both synthetic and biological chemistry contexts.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant